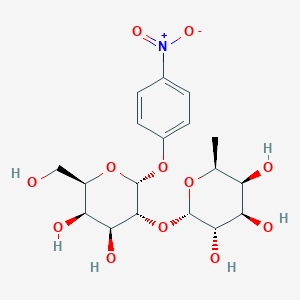

4-硝基苯基 2-O-(α-L-岩藻糖基)-α-D-半乳糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside: is a synthetic compound that serves as a chromogenic substrate for the detection and quantification of glycosidases, such as fucosidases and galactosidases . This compound is particularly valuable in biochemical assays due to its ability to release a chromophore upon enzymatic cleavage, facilitating colorimetric analysis .

科学研究应用

Chemistry:

- Used as a substrate in enzymatic assays to study the activity of glycosidases .

- Employed in the synthesis of complex carbohydrates and glycoconjugates for research purposes.

Biology:

- Utilized in the investigation of glycosidase activity in various biological samples, including tissues and cell lysates .

- Helps in understanding the role of glycosidases in metabolic pathways and disease mechanisms.

Medicine:

- Applied in diagnostic assays to detect glycosidase deficiencies associated with lysosomal storage disorders.

- Used in the development of enzyme replacement therapies and inhibitors for glycosidase-related diseases .

Industry:

作用机制

Target of Action

4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside primarily targets glycosidases , specifically fucosidases and galactosidases . These enzymes are crucial in the hydrolysis of glycosidic bonds in complex carbohydrates, playing a significant role in various biological processes, including cellular communication and metabolism .

Mode of Action

The compound acts as a substrate for fucosidases and galactosidases. Upon binding to the active site of these enzymes, it undergoes enzymatic hydrolysis, resulting in the cleavage of the glycosidic bond. This reaction releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties, thereby allowing the assessment of enzyme activity .

Biochemical Pathways

The hydrolysis of 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside affects the lysosomal degradation pathway . This pathway is essential for breaking down complex carbohydrates into simpler molecules that can be utilized or excreted by the cell. Disruptions in this pathway can lead to lysosomal storage disorders, highlighting the importance of studying these enzymatic reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor, such as a fucosylated galactose derivative. The reaction is often catalyzed by a Lewis acid or a glycosyltransferase enzyme under controlled conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions:

Oxidation and Reduction: While the primary reaction of interest is hydrolysis, the nitro group in 4-nitrophenyl can also undergo reduction to form amino derivatives under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using fucosidases or galactosidases under buffered conditions.

Reduction: Chemical reduction using reducing agents such as sodium dithionite or catalytic hydrogenation.

Major Products:

Hydrolysis: 4-Nitrophenol and the corresponding disaccharide.

Reduction: Amino derivatives of 4-nitrophenol.

相似化合物的比较

- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside

- 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-galactopyranoside

Comparison:

- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both fucose and galactose moieties, making it a versatile substrate for studying multiple glycosidases .

- 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside differs in the anomeric configuration of the galactose moiety, which may affect its recognition by certain glycosidases .

- 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-galactopyranoside contains an additional acetamido group, which can influence its reactivity and specificity in enzymatic assays .

属性

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-FNTPIXKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)